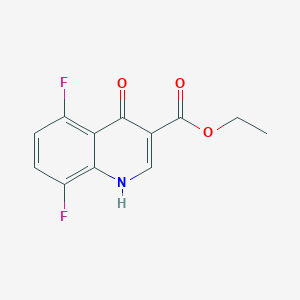

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 223690-43-5) is a fluorinated quinoline derivative with the molecular formula C₁₂H₉F₂NO₃ and a molecular weight of 253.20 g/mol . Key physical properties include:

- Density: 1.386 g/cm³

- Boiling Point: 340.7°C at 760 mmHg

- Melting Point: 159.9°C

- Vapor Pressure: 8.44 × 10⁻⁵ mmHg at 25°C .

The compound features a 4-oxo-1,4-dihydroquinoline core substituted with fluorine atoms at positions 5 and 8 and an ethyl ester group at position 2. Its structure (InChI: YENLNGOUWHSEIK-UHFFFAOYSA-N) has been extensively characterized for applications in medicinal chemistry, particularly as a precursor for antimicrobial agents .

Properties

IUPAC Name |

ethyl 5,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-18-12(17)6-5-15-10-8(14)4-3-7(13)9(10)11(6)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLNGOUWHSEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384172 | |

| Record name | Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185011-67-0 | |

| Record name | Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a fluorinated anthranilic acid derivative, such as 3,6-difluoroanthranilic acid or a closely related fluorinated aromatic amine. These precursors are chosen for their substitution pattern that directs fluorine atoms to the 5 and 8 positions after ring closure.

- The anthranilic acid is typically reacted with acetic anhydride and acetic acid to form acetylated intermediates (e.g., 2-acetylamino-3,6-difluorobenzoic acid).

- Subsequently, the acid chloride derivative is prepared using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) to activate the carboxyl group for further transformations.

Formation of the Quinoline Core

- The acid chloride intermediate undergoes condensation with malonic acid derivatives or malonic half esters in the presence of strong bases such as n-butyl lithium.

- This step forms a β-ketoester intermediate that is cyclized under basic conditions.

- Cyclization is commonly achieved by treatment with potassium tert-butoxide in tert-butanol, promoting ring closure to the 1,4-dihydroquinoline scaffold bearing the 4-oxo group.

Introduction of the Ethyl Ester Group

- The esterification is typically performed during or after cyclization, often using ethyl chloroformate or via direct condensation with ethanol under acidic or basic catalysis.

- The ethyl ester at the 3-position is critical for the compound’s physicochemical and biological properties.

Fluorine Substitution

- Fluorine atoms at the 5 and 8 positions are introduced via the choice of fluorinated starting materials.

- The substitution pattern is preserved throughout the synthesis due to the stability of the C-F bond under the reaction conditions.

- In some routes, nucleophilic aromatic substitution reactions on preformed quinoline intermediates allow selective fluorine introduction or modification.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, acetic acid | 2-Acetylamino-3,6-difluorobenzoic acid |

| 2 | Acid chloride formation | Oxalyl chloride, DCM, catalytic DMF | 2-Acetylamino-3,6-difluorobenzoyl chloride |

| 3 | Condensation with malonate | n-Butyl lithium, malonic half ester | β-Ketoester intermediate |

| 4 | Cyclization | Potassium tert-butoxide in tert-butanol | 1,4-Dihydroquinoline core with 4-oxo group |

| 5 | Esterification | Ethanol or ethyl chloroformate, base or acid | Ethyl ester at 3-carboxylate position |

| 6 | Purification and isolation | Extraction, chromatography | Pure Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Detailed Reaction Conditions and Notes

- Acetylation : Performed at ambient temperature with excess acetic anhydride to ensure complete conversion.

- Acid chloride formation : Conducted at 0°C to room temperature under inert atmosphere to prevent hydrolysis.

- Condensation and cyclization : The use of strong bases like potassium tert-butoxide requires anhydrous conditions and controlled temperature (typically 0–50°C) to avoid side reactions.

- Esterification : Often carried out post-cyclization, sometimes simultaneously with ring closure, under reflux in ethanol or with ethyl chloroformate in the presence of a base such as triethylamine.

- Purification : Silica gel flash chromatography using dichloromethane/methanol mixtures (e.g., 100:3) is effective for isolating the product with high purity.

Analytical and Research Findings Supporting Preparation

- NMR Spectroscopy : Proton and fluorine NMR confirm the presence and position of fluorine atoms and the integrity of the quinoline core.

- X-ray Crystallography : Validates the quinoline ring planarity and confirms the positions of substituents including fluorines and ester groups.

- Mass Spectrometry : Confirms molecular weight (253.20 g/mol) and purity.

- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and purity at each step.

- Yield Optimization : Reaction temperature, solvent choice (polar aprotic solvents like DMF improve cyclization), and reagent stoichiometry are optimized to maximize yield and minimize impurities.

Summary Table of Key Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Acetylation | Acetic anhydride, acetic acid | Protect amino group, activate for further steps |

| Acid chloride formation | Oxalyl chloride, DCM, DMF catalyst | Activate carboxyl for nucleophilic attack |

| Condensation | n-Butyl lithium, malonic half ester | Form β-ketoester intermediate |

| Cyclization | Potassium tert-butoxide, tert-butanol | Ring closure to quinoline core |

| Esterification | Ethanol or ethyl chloroformate, base | Introduce ethyl ester at 3-position |

| Purification | Silica gel chromatography (DCM/MeOH) | Isolate pure product |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups such as amines, thiols, or halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that compounds with similar structures showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of quinoline derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and DNA damage .

Antimicrobial Efficacy Study

A comprehensive study assessed the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various strains. This study underscores the compound's potential as a lead structure for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity Assessment

In another study focusing on anticancer activity, this compound was tested against several human cancer cell lines. The findings revealed that the compound exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer properties.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Mechanism of Action

The mechanism of action of Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes . For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition can result in the suppression of bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine-Substituted Isomers

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a) and Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b) are positional isomers of the target compound. Key differences include:

- Fluorine Substitution : The isomers have single fluorine atoms at positions 7 or 5, whereas the target compound has fluorine at both 5 and 8 positions.

- Synthetic Yield : The isomers are synthesized in a 55% yield as a 1.00:0.08 mixture, indicating challenges in regioselective fluorination .

- Solubility : Both isomers exhibit improved solubility in DMSO-d₆ at 60°C , suggesting that reduced fluorine substitution enhances solvent compatibility compared to the difluoro analog .

Table 1: Comparison of Fluorinated Derivatives

| Compound | Fluorine Positions | Molecular Formula | Molecular Weight (g/mol) | Solubility (DMSO-d₆) |

|---|---|---|---|---|

| Target Compound (CAS 223690-43-5) | 5,8 | C₁₂H₉F₂NO₃ | 253.20 | Moderate |

| Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7 | C₁₂H₁₀FNO₃ | 247.21 | High (at 60°C) |

| Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 5 | C₁₂H₁₀FNO₃ | 247.21 | High (at 60°C) |

Sulfur-Substituted Analog

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS 175276-93-4) replaces the 4-oxo group with a 4-thioxo moiety. Key distinctions include:

Amino-Substituted Derivative

Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (CAS 1020724-01-9) introduces a dimethylamino group at position 4:

- Molecular Formula : C₁₄H₁₄F₂N₂O₂.

- Structural Impact: The dimethylamino group disrupts the planar 4-oxo/4-thioxo system, increasing steric bulk and basicity. This modification may improve membrane permeability in biological systems .

- Molecular Weight : 292.27 g/mol, significantly higher than the target compound.

Key Research Findings

- Functional Group Variation: The 4-thioxo analog (CAS 175276-93-4) may exhibit altered redox properties due to sulfur’s polarizability . The 4-dimethylamino derivative (CAS 1020724-01-9) demonstrates how substituent basicity can influence pharmacokinetic profiles .

Biological Activity

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and molecular modeling studies, supported by relevant data tables and research findings.

This compound has the molecular formula and a molecular weight of 253.20 g/mol . The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. For example, one common synthetic route includes the reaction of substituted anilines with malonic acid derivatives under specific catalytic conditions to yield the desired quinoline structure .

Antimicrobial Activity

Research has indicated that derivatives of 4-oxo-1,4-dihydroquinolines exhibit notable antimicrobial properties. A study evaluating various quinoline derivatives found that this compound showed significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be as low as 16 µg/mL against certain Gram-positive bacteria .

Antiviral Activity

In the context of antiviral research, this compound has been evaluated for its potential as an HIV integrase inhibitor. A series of studies demonstrated that this compound exhibits promising anti-HIV activity with an EC50 value around 75 µM. Molecular docking studies suggested that its binding mode is comparable to known HIV integrase inhibitors .

Antiparasitic Activity

The antiparasitic properties of this compound have also been explored. Recent studies indicated that this compound displayed moderate activity against Plasmodium falciparum with IC50 values in the micromolar range. These findings suggest potential applications in treating malaria .

Case Studies and Research Findings

| Study | Activity | MIC/EC50/IC50 | Organism/Target |

|---|---|---|---|

| Study on Antimicrobial Activity | Antibacterial | MIC: 16 µg/mL | Gram-positive bacteria |

| Evaluation as Anti-HIV Agent | Antiviral | EC50: 75 µM | HIV integrase |

| Antiparasitic Evaluation | Antimalarial | IC50: Micromolar range | Plasmodium falciparum |

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict the binding affinity and interaction mechanisms of this compound with various biological targets. Docking simulations revealed favorable interactions with key active sites in target enzymes, suggesting that structural modifications could enhance its biological efficacy .

Q & A

Q. What are the common synthetic routes for Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The synthesis typically involves multi-step reactions starting from halogenated aromatic precursors. For example:

- Step 1 : Condensation of fluorinated benzaldehyde derivatives with amines to form intermediates.

- Step 2 : Cyclization under acidic or basic conditions to construct the quinoline core.

- Step 3 : Functionalization via esterification or nucleophilic substitution. Key reagents include stannous chloride for nitro group reduction (e.g., converting azido/nitro groups to amino derivatives) and morpholine for nucleophilic substitutions at fluorinated positions . Reaction conditions (temperature, solvent, stoichiometry) critically influence yield and purity.

Q. How is the compound characterized structurally in research settings?

Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., pyridone ring planarity ±0.057 Å), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR spectroscopy : NMR identifies fluorine environments, while NMR resolves aromatic protons and ester groups.

- Mass spectrometry : Confirms molecular weight (e.g., 235.214 g/mol for analogous compounds) and fragmentation patterns .

Q. What are the primary biological targets or activities associated with this compound?

As a fluoroquinolone derivative, it exhibits antibacterial activity by targeting DNA gyrase and topoisomerase IV. Structural analogs (e.g., prulifloxacin intermediates) show efficacy against Gram-negative and Gram-positive pathogens. The 5,8-difluoro substitution enhances membrane permeability and target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

- Temperature control : Reflux in ethanol vs. room-temperature HCl-mediated reduction alters product distribution (e.g., favoring ester vs. free acid formation) .

- Catalyst selection : Pd/C for hydrogenation steps minimizes side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency . Monitoring intermediates via TLC or HPLC ensures stepwise purity >95%.

Q. What analytical methods resolve contradictions in spectroscopic or crystallographic data?

Contradictions (e.g., unexpected NMR shifts or crystallographic disorder) are addressed by:

- DFT calculations : Validate experimental bond angles/energies against theoretical models.

- High-resolution MS : Confirm molecular formulas when isotopic patterns conflict.

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) . For crystallography, refining anisotropic displacement parameters and validating H-atom positions via difference Fourier maps improves accuracy .

Q. How does fluorine substitution at positions 5 and 8 influence biological activity and chemical reactivity?

- Electronic effects : Fluorine’s electronegativity increases the quinoline core’s electron deficiency, enhancing interactions with enzyme active sites (e.g., Mg in DNA gyrase) .

- Steric effects : The 5,8-difluoro configuration minimizes steric hindrance, allowing optimal binding to hydrophobic pockets.

- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo . Comparative SAR studies show mono-fluoro analogs (e.g., 8-fluoro derivatives) exhibit reduced potency, highlighting the necessity of dual substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.